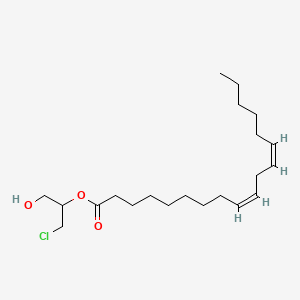
(1-chloro-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-chloro-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate is a complex organic compound that features both a chlorinated hydroxypropyl group and a conjugated diene system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-chloro-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate typically involves the esterification of (9Z,12Z)-octadeca-9,12-dienoic acid with (1-chloro-3-hydroxypropan-2-yl) alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process, ensuring consistent quality and scalability.
化学反应分析
Types of Reactions
(1-chloro-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bonds in the diene system can be reduced to single bonds.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Major Products
Oxidation: Formation of (1-chloro-3-oxopropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate.
Reduction: Formation of (1-chloro-3-hydroxypropan-2-yl) octadecanoate.
Substitution: Formation of (1-azido-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate or (1-thiocyanato-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (1-chloro-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anti-inflammatory properties, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological membranes and proteins may lead to the development of new pharmaceuticals.
Industry
In industrial applications, this compound can be used as a precursor for the production of surfactants, lubricants, and other specialty chemicals.
作用机制
The mechanism of action of (1-chloro-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate involves its interaction with cellular membranes and proteins. The compound’s hydrophobic tail allows it to integrate into lipid bilayers, potentially disrupting membrane integrity. Additionally, the hydroxyl and chloro groups can form hydrogen bonds and electrostatic interactions with proteins, affecting their function and activity.
相似化合物的比较
Similar Compounds
(1-chloro-3-hydroxypropan-2-yl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate: Contains an additional double bond in the diene system.
(1-chloro-3-hydroxypropan-2-yl) octadecanoate: Lacks the conjugated diene system.
Uniqueness
(1-chloro-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate is unique due to its specific combination of a chlorinated hydroxypropyl group and a conjugated diene system. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
属性
分子式 |
C21H37ClO3 |
|---|---|
分子量 |
373.0 g/mol |
IUPAC 名称 |
(1-chloro-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C21H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h6-7,9-10,20,23H,2-5,8,11-19H2,1H3/b7-6-,10-9- |
InChI 键 |
XXIZTUQKOFRDML-HZJYTTRNSA-N |
手性 SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(CO)CCl |
规范 SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC(CO)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


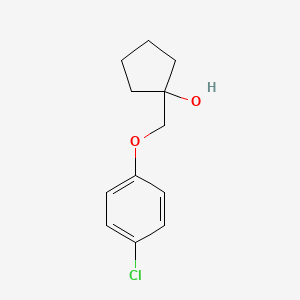
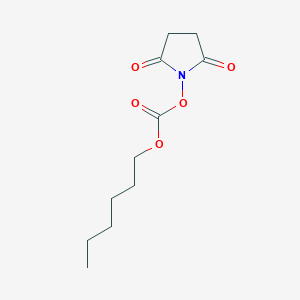

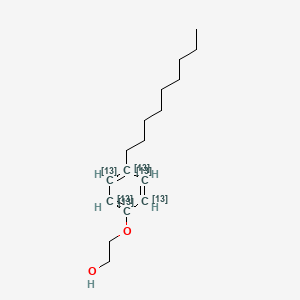

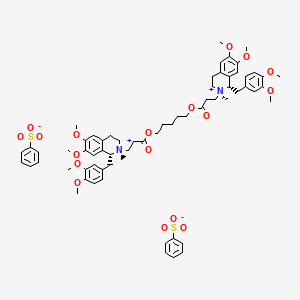


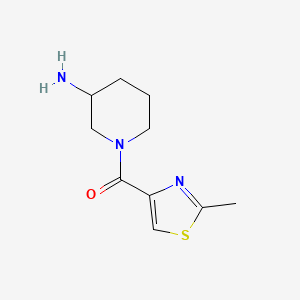
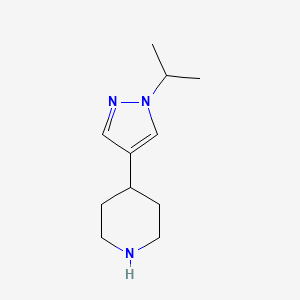

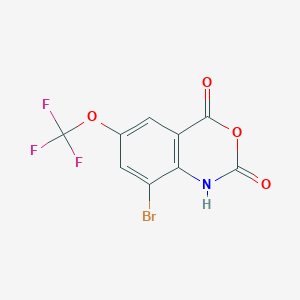
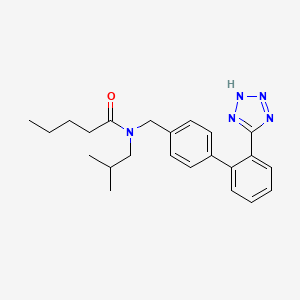
![N,N'-[(4-Iminobutyl)carbgonimidoyl]bis-C,C'-bis(1,1-dimethylethyl) Ester Carbamic Acid](/img/structure/B13439655.png)
